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Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

Cat. No.: S582046

Peptidomimetics represent a class of small protein-like chains designed to mimic the biological activity of
natural peptides while overcoming their inherent limitations, such as poor metabolic stability, low oral
bioavailability, and rapid proteolytic degradation [1] [2]. The strategic incorporation of chemical
modifications, including backbone manipulation and side chain substitutions, enables the development of

peptidomimetics with enhanced drug-like properties [3] [2].

The N-(4-hydroxyphenyl)propanamide scaffold and its derivatives, particularly those based on 3-((4-
hydroxyphenyl)amino)propanoic acid, have emerged as promising frameworks in peptidomimetic design [4].
This scaffold benefits from the versatile chemical reactivity of the phenolic hydroxyl group, which
participates in hydrogen bonding and various chemical transformations, facilitating interactions with diverse
biological targets [4]. Integration of this moiety into amino acid derivatives enables the creation of
compounds with significant potential against multidrug-resistant pathogens, making it highly relevant in

contemporary antimicrobial drug discovery [4].

Synthesis Protocols for N-(4-
Hydroxyphenyl)propanamide Derivatives

Protocol 1: Synthesis of N-(4-Hydroxyphenyl)-B-alanine Methyl
Ester (Intermediate)

¢ Objective: Preparation of key intermediate 2 from 4-aminophenol [4].
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¢ Reaction Scheme: 4-Aminophenol (1) + Methyl acrylate - N-(4-Hydroxyphenyl) -
B-alanine methyl ester (2)
e Procedure:
o Dissolve 4-aminophenol (1.0 equiv) in 2-propanol (10 mL/mmol).
o Add methyl acrylate (1.2 equiv) dropwise with stirring.
o Reflux the reaction mixture for 6-8 hours under an inert atmosphere.
o Monitor reaction completion by TLC.
o Cool the mixture to room temperature and concentrate under reduced pressure.
o Purify the crude product by recrystallization from ethanol or column chromatography.
¢ Characterization: Confirm structure by ( *1 \text{H} ) NMR and ( {13} \text{C} ) NMR spectroscopy

[4].

Protocol 2: Synthesis of N-(4-Hydroxyphenyl)-B-alanine
Hydrazide

¢ Objective: Conversion of ester intermediate to hydrazide 3 for further functionalization [4].
¢ Reaction Scheme: N- (4-Hydroxyphenyl) -B-alanine methyl ester (2) + Hydrazine
hydrate - N-(4-Hydroxyphenyl)-B-alanine hydrazide (3)
e Procedure:
o Suspend N-(4-hydroxyphenyl)-B-alanine methyl ester (1.0 equiv) in propan-2-ol (10 mL/mmol).
Add excess hydrazine hydrate (3.0 equiv).

[¢]

[¢]

Reflux the mixture for 4-5 hours with stirring.
Cool and filter the resulting precipitate.

[e]

[e]

Wash with cold propan-2-ol and dry under vacuum.
e Characterization: Analyze by FT-IR (N-H stretching), ( ~1 \text{H} ) NMR, and elemental analysis [4].

Protocol 3: Synthesis of Hydrazone Derivatives

¢ Objective: Preparation of hydrazone derivatives 7—16 via condensation with aldehydes [4].
¢ Reaction Scheme: N- (4-Hydroxyphenyl) -B-alanine hydrazide (3) + Aldehyde -
Hydrazone (7-16)
e Procedure:
o Dissolve N-(4-hydroxyphenyl)-B-alanine hydrazide (1.0 equiv) in methanol (10 mL/mmaol).
o Add aromatic or heterocyclic aldehyde (1.1 equiv).
o Reflux for 3-4 hours with catalytic acetic acid.
o Concentrate and recrystallize from appropriate solvent.
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e Characterization: Confirm by ( *1 \text{H} ) NMR, noting isomeric ratios due to restricted amide bond
rotation [4].

The following diagram illustrates the synthetic workflow for creating key intermediates and hydrazone

derivatives:
A 3,3'-((4-Hydroxyphenyl)
Ao etel (1) azanediyl)di(propanoic)acid (4)
Methyl acrylate Excess MeOH
R-Propanol, Reflux H2S0a4 catalyst
\i \i
N-(4-Hydroxyphenyl)-B-alanine :
methyl ester (2) Dimethyl Ester (5)
Hydrazine hydrate Hydrazine hydrate
Propan-2-ol, Reflux Propan-2-ol, Reflux
\i \i
N-(4-Hydroxyphenyl)-B-alanine . .
hydrazide (3) Dihydrazide (6)
Aldehydes/Ketones 2,5-Hexanedione/lsatin Carbonyl Compounds
MeOH, Reflux Acetic acid, Reflux Reflux
\i \i \i
Hydrazone Derivatives Heterocyclic Derivatives Bishydrazone Derivatives
(7-16, 19-35) (17-18, 36-37) (21-35)

Synthetic Workflow for N-(4-Hydroxyphenyl)propanamide Derivatives

Click to download full resolution via product page

Experimental Protocols for Biological Evaluation

Protocol 4: Antimicrobial Susceptibility Testing
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Objective: Determine minimum inhibitory concentrations (MICs) against ESKAPE pathogens and
drug-resistant Candida species [4].

Materials:

Mueller-Hinton broth (bacteria) / RPMI-1640 (fungi)

Standard bacterial/fungal inoculum (0.5 McFarland)

[e]

o

o

96-well microtiter plates
Test compounds dissolved in DMSO
Procedure:

o Prepare serial dilutions of compounds in broth media.
Standardize microbial inoculum to ~5 x 10> CFU/mL.
Incolate plates at 35°C for 16-20 hours.

[¢]

[e]

o

(e]

Determine MIC as the lowest concentration showing no visible growth.
Quality Control: Include reference strains and media sterility controls.

Protocol 5: Anticoagulant and Antiplatelet Activity Screening

e Objective: Evaluate antithrombotic potential through coagulation time and platelet aggregation
assays [5] [6].

e Materials:

Citrated human plasma

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

[¢]

[e]

o

Adenosine diphosphate (ADP) as aggregating agent
Coagulation analyzer

(e]

e Procedure:

Incubate test compounds with PRP/PPP.

Measure clotting time after recalcification.

For antiplatelet activity, induce aggregation with ADP.

[e]

[e]

o

o

Monitor aggregation percentage over time.
o Data Analysis: Compare clotting time/aggregation to controls; significant prolongation indicates
anticoagulant/antiplatelet activity [5].

Biological Activity Data and Structure-Activity
Relationships

Table 1. Antimicrobial Activity of Selected 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives [4]
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Compound Structural MRSA MIC VRE MIC C. auris MIC Gram-negative
i Features (ng/mL) (ng/mL) (ng/mL) MIC (pg/mL)
2 Methyl ester 32-64 >64 >64 >64
3 Hydrazide >64 >64 >64 >64
14 Heterocyclic 1-8 0.5-2 8-64 8-64
hydrazone
15 Heterocyclic 2-4 1-2 16-32 16-64
hydrazone
16 Heterocyclic 2-8 1-4 8-32 8-32
hydrazone
Table 2. Antithrombotic Activity of Peptidomimetic Schiff Bases [5] [6]
Amino Acid Anticoagulant Antiaggregation Hemolytic
Compound L. . : ”gg 2 ..y
Derivative Activity Activity Activity
13 L-Methionine Prolonged clotting Not significant Non-hemolytic
time
14 Benzyl cysteine Shortened clotting ADP-induced inhibition  Non-hemolytic
time
16 Phenylalanine Shortened clotting ADP-induced inhibition ~ Non-hemolytic
time
Others Various Procoagulant Not significant Non-hemolytic

activity

Key structure-activity relationship observations indicate that incorporation of heterocyclic rings significantly
enhances antimicrobial potency, while specific amino acid side chains (particularly methionine) confer
anticoagulant properties [5] [4]. The following diagram summarizes the structure-activity relationships for

these derivatives:
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Application Notes for Peptidomimetic Design

¢ Scaffold Optimization: The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold provides excellent
versatility for chemical modifications. Incorporate diverse substituents at the hydrazide terminus to

modulate biological activity and physicochemical properties [4].

¢ Bioisosteric Replacement: Replace the phenolic hydroxyl with bioisosteric groups such as
fluorophenol or methoxy groups to enhance metabolic stability while maintaining hydrogen bonding

capability [3] [2].

e Conformational Restriction: Introduce cyclic constraints through heterocyclic ring formation to

reduce conformational flexibility, potentially improving target selectivity and metabolic stability [3].

e Prodrug Strategies: Utilize ester prodrug approaches for compounds with carboxylic acid

functionalities to enhance membrane permeability and oral bioavailability [4] [2].

Troubleshooting and Technical Notes

¢ Isomer Formation: Hydrazone derivatives may exist as E/Z isomeric mixtures due to restricted
amide bond rotation. Characterize both isomers and consider separation if significant biological
activity differences are observed [4].

e Compound Solubility: Many derivatives show limited aqueous solubility. Use minimal DMSO
concentrations (<1%) for biological assays to avoid solvent toxicity effects [5] [4].

¢ Stability Considerations: Monitor compound stability in assay buffers, particularly for Schiff base
derivatives which may be susceptible to hydrolytic cleavage under acidic conditions [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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